4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one
Description
4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 4-amino substitution on the lactam ring and a 2-(trifluoromethyl)benzyl group at the 1-position. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it a critical structural motif in drug design .
Properties
Molecular Formula |
C12H13F3N2O |
|---|---|
Molecular Weight |
258.24 g/mol |
IUPAC Name |
4-amino-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)10-4-2-1-3-8(10)6-17-7-9(16)5-11(17)18/h1-4,9H,5-7,16H2 |
InChI Key |
XZJLAMVKYUITNU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of 2-Methylpyrroline
According to patent WO2008137087A1, a key intermediate, (R)- or (S)-2-methylpyrrolidine, can be prepared by catalytic hydrogenation of 2-methylpyrroline using platinum catalysts such as platinum (IV) oxide or 5% Pt-C in a mixture of ethanol and methanol solvents at ambient temperature. This step is crucial for obtaining optically pure pyrrolidine derivatives that can be further functionalized.
| Parameter | Details |
|---|---|
| Starting material | 2-Methylpyrroline |
| Catalyst | Platinum (IV) oxide or 5% Pt-C |
| Solvent | Ethanol:methanol (2:1 to 3:1 v/v) |
| Temperature | Ambient |
| Reaction time | Not specified |
| Optical purity | ≥ 50% ee |
After hydrogenation, the product can be isolated by filtration to remove the catalyst and further purified by recrystallization.
Preparation of the 2-(Trifluoromethyl)benzyl Moiety
Synthesis of 4-Amino-2-trifluoromethylbenzonitrile
The aromatic moiety bearing the trifluoromethyl group is typically prepared through halogenation and substitution reactions starting from trifluoromethyl-substituted fluorobenzenes.
A Chinese patent CN1810775B describes a three-step process for preparing 4-amino-2-trifluoromethylbenzonitrile, which can be a precursor to the benzyl substituent:
| Step | Reaction Description | Conditions |
|---|---|---|
| 1. Location bromination | m-Trifluoromethyl fluorobenzene brominated in glacial acetic acid and sulfuric acid | 5–7 hours reflux; molar ratio C5H6Br2N2O2:m-trifluoromethyl fluorobenzene = 0.6:1 |
| 2. Cyanic acid displacement | 4-Fluoro-2-methyl bromobenzene trifluoride reacted with cuprous cyanide in quinoline | 20 hours reflux; cuprous cyanide:substrate = 1–1.1:1 |
| 3. Ammonia substitution | Amination to replace cyano group with amino group (details not fully disclosed) | Not specified |
This sequence yields the amino-substituted trifluoromethyl benzene derivative necessary for subsequent coupling.
Coupling of Pyrrolidinone Core with Aromatic Moiety
N-Benzylation of Pyrrolidin-2-one
The key step to obtain 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one is the N-alkylation of the pyrrolidinone nitrogen with the 2-(trifluoromethyl)benzyl group.
- Typically, this involves the reaction of the pyrrolidin-2-one derivative with a benzyl halide or similar electrophile bearing the trifluoromethyl substituent.
- The reaction is conducted in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
- A base such as n-butyllithium or potassium carbonate is used to deprotonate the nitrogen and promote alkylation.
- The reaction temperature is controlled between 0 °C and room temperature to minimize side reactions.
Catalytic Coupling Approaches
Recent advances in automated synthesis using Negishi coupling provide an alternative for constructing C(sp3)-C(sp2) bonds, potentially applicable for the benzylation step. Organometallic reagents such as organozinc compounds can be prepared in solvents like THF or DMF and coupled with aryl halides under palladium catalysis.
Purification and Characterization
- Post-reaction mixtures are typically worked up by aqueous quenching (e.g., ammonium chloride solution).
- Organic layers are washed with brine, dried over anhydrous salts, and concentrated under reduced pressure.
- Purification is achieved by recrystallization or chromatographic techniques.
- The final compound is characterized by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form corresponding alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Based on the search results, a detailed article focusing solely on the applications of 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one is not available. However, information on its properties, preparation, and potential uses can be gathered from the available sources.
Chemical Identification and Properties
4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride is a chemical compound with the CAS No. 1803607-40-0 . Its molecular formula is C12H14ClF3N2O, and its molecular weight is 294.7 . It is also identified by the CBNumber CB95572109 .
Availability and Suppliers
This chemical is available from several suppliers, primarily located in China . Some suppliers include:
- Beijing xinyanhui pharmaceutical research and development co., LTD
- Block Chemical Technology (Shanghai) Co., Ltd
- Nantong Hanfang Biotechnology Co., Ltd
Potential Research Areas
While the primary search did not yield specific applications for 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one, related research areas involving similar compounds suggest potential uses:
- Medicinal Chemistry: Research on orally active selective antagonists and inhibitors indicates the potential for developing new clinical perspectives . The compound may be relevant in the design and synthesis of novel pharmaceutical agents .
- Antimicrobial Research: Studies on phenylcarbamic acid derivatives show potential antimycobacterial activity, suggesting a possible avenue for exploring similar compounds .
- Cancer Research: Research on "4-amino-2-trifluoromethyl-phenyl retinate" and its effect on breast cancer cells suggests that trifluoromethylphenyl compounds may have applications in cancer research . (Note: the provided article has been retracted) .
Mechanism of Action
The mechanism of action of 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Structural Features
The target compound is compared below with two analogs:
4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one (CAS 1105195-46-7)
4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one hydrochloride (CAS 924866-05-7)
| Compound Name | Molecular Formula | Substituent on Phenyl Ring | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one | C₁₂H₁₂F₃N₂O | 2-Trifluoromethyl | ~257.24* | High lipophilicity; strong electron-withdrawing effects |
| 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one | C₁₀H₁₁FN₂O | 3-Fluoro | 194.21 | Moderate lipophilicity; electron-withdrawing |
| 4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one hydrochloride | C₁₁H₁₄ClN₂O₂ | 2-Methoxy | 256.70 | Increased solubility; electron-donating |
*Calculated based on molecular formula.
Substituent Effects on Physicochemical Properties
- Trifluoromethyl (-CF₃) :
- Fluoro (-F) :
- Methoxy (-OCH₃): Electron-donating properties improve solubility in polar solvents.
Pharmacological Implications
- The methoxy-substituted analog, as a hydrochloride salt, demonstrates improved aqueous solubility, which is beneficial for formulations but may require structural optimization for blood-brain barrier penetration .
- Fluorinated analogs balance lipophilicity and polarity, often used in CNS drug candidates .
Biological Activity
4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one, commonly referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 1803607-40-0, is characterized by a trifluoromethyl group that enhances its pharmacological properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Basic Information
| Property | Value |
|---|---|
| Common Name | 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride |
| CAS Number | 1803607-40-0 |
| Molecular Formula | C₁₂H₁₄ClF₃N₂O |
| Molecular Weight | 294.70 g/mol |
The compound's structure includes a pyrrolidine ring substituted with an amino group and a trifluoromethyl phenyl moiety, which is believed to contribute significantly to its biological activity.
Research indicates that compounds similar to 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one may act through various mechanisms, including:
- Enzyme Inhibition: Compounds in this class have shown potential in inhibiting specific enzymes involved in cancer cell proliferation.
- Receptor Modulation: The structural characteristics allow for interaction with neurotransmitter receptors, potentially influencing neurological pathways.
Anticancer Activity
A study published in ResearchGate highlights the anticancer properties of similar compounds. The research demonstrated that derivatives of pyrrolidine exhibited significant inhibitory effects on various cancer cell lines, outperforming traditional chemotherapeutics like doxorubicin in some cases .
Selectivity and Efficacy
In vitro studies have shown that 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one exhibits selective inhibition against certain cancer cell lines. For instance, it has been reported to have low IC50 values against BCR-ABL-expressing cells, indicating high potency and selectivity compared to non-target cells .
Case Studies
- Case Study on BCR-ABL Inhibition:
- Neuropharmacological Effects:
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies suggest that the compound has a favorable safety profile; however, comprehensive toxicological evaluations are necessary before clinical application.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation of the pyrrolidin-2-one core with a 2-(trifluoromethyl)benzyl group and subsequent introduction of the amino moiety. Key steps include:
- Use of polar aprotic solvents (e.g., DMF or methanol) under inert atmospheres to prevent side reactions .
- Temperature control (e.g., 0–60°C) to minimize racemization at stereocenters.
- Purification via column chromatography or recrystallization to achieve >95% purity, verified by HPLC or TLC .
- Critical Parameters : Monitor reaction progress via H NMR to track the disappearance of intermediates (e.g., benzyl chloride derivatives) and confirm regioselectivity .
Q. How can spectroscopic techniques validate the structural integrity and purity of this compound?
- Methodological Answer :
- H/C NMR : Identify characteristic signals, such as the trifluoromethyl group (δ ~110–120 ppm in F NMR) and the pyrrolidinone carbonyl (δ ~170–175 ppm in C NMR) .
- IR Spectroscopy : Confirm the presence of the amide carbonyl (C=O stretch at ~1650–1700 cm) and NH groups (~3300 cm) .
- Mass Spectrometry : Use HRMS to verify the molecular ion ([M+H] at m/z 273.1) and rule out impurities .
Q. What physicochemical properties (e.g., solubility, logP) are critical for experimental design, and how can they be measured?
- Methodological Answer :
- Solubility : Determine in DMSO (commonly >10 mM) and aqueous buffers (pH 2–7) using UV-Vis spectroscopy or nephelometry .
- logP : Estimate experimentally via shake-flask method or computationally (e.g., XLogP3) to predict membrane permeability. The trifluoromethyl group increases lipophilicity (logP ~2.5–3.0) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways (e.g., hydrolysis of the amide bond) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence binding affinity and metabolic stability compared to non-fluorinated analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-chloro or methyl-substituted benzyl derivatives) using in vitro assays (e.g., enzyme inhibition). Fluorine’s electronegativity enhances hydrogen bonding with targets, while the trifluoromethyl group improves metabolic stability by resisting oxidative degradation .
- Metabolic Stability : Use hepatic microsome assays (human/rat) to measure half-life (t) and intrinsic clearance. The trifluoromethyl group typically reduces CYP450-mediated metabolism .
Q. What strategies prevent racemization during synthesis, particularly at the chiral centers of the pyrrolidinone ring?
- Methodological Answer :
- Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to enforce enantioselectivity .
- Low-Temperature Reactions : Conduct alkylation steps at 0–4°C to minimize epimerization .
- Chiral HPLC : Validate enantiomeric excess (>99%) using columns like Chiralpak IA/IB .
Q. How can in vitro assays elucidate the compound’s mechanism of action and target engagement?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or radiometric assays. The amino group may act as a hydrogen bond donor in active-site interactions .
- Receptor Binding : Perform competitive binding assays (e.g., SPR or radioligand displacement) to identify affinity for GPCRs or neurotransmitter receptors .
- Cellular Phenotyping : Use high-content imaging to assess effects on apoptosis, proliferation, or mitochondrial function in cancer cell lines .
Q. What computational approaches predict target interactions, and how do they align with empirical data?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses in targets like kinases or proteases. Validate with mutagenesis studies (e.g., Ala-scanning of predicted binding residues) .
- MD Simulations : Run 100-ns simulations to assess binding stability (RMSD <2 Å) and identify key interaction residues .
- QSAR Models : Develop regression models using descriptors like polar surface area and H-bond donors to predict IC values .
Q. How do structural modifications (e.g., substituent variation on the phenyl ring) alter pharmacological profiles?
- Methodological Answer :
- Analog Synthesis : Replace the trifluoromethyl group with halogens (Cl, Br) or methyl to assess electronic and steric effects .
- Pharmacokinetic Profiling : Compare bioavailability (rat IV/PO) and brain penetration (BBB score) of analogs. Bulkier substituents (e.g., morpholine-ethyl) may reduce CNS penetration but improve solubility .
- Toxicity Screening : Use Ames tests and hERG channel inhibition assays to prioritize analogs with reduced off-target effects .
Data Contradictions and Resolution
- Evidence Conflict : Some studies suggest trifluoromethyl groups enhance metabolic stability , while others note increased hepatotoxicity in fluorinated compounds .
- Resolution : Perform species-specific toxicity assays (e.g., human hepatocyte viability) and metabolite identification (LC-MS/MS) to clarify risk profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
